2-(2,4-Dibromophenoxy)acetonitrile
Description
Contextualization within Halogenated Organic Compounds
2-(2,4-Dibromophenoxy)acetonitrile belongs to the broad class of halogenated organic compounds, which are organic substances containing one or more halogen atoms. nih.gov These compounds are a cornerstone of synthetic chemistry due to the unique properties imparted by the halogen substituents. The inclusion of halogen atoms, in this case, bromine, into an organic framework can significantly alter the molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability.
Halogenated organic compounds are utilized in a vast array of applications, serving as flame retardants, pesticides, and crucial intermediates in the pharmaceutical industry. bldpharm.com However, their chemical stability, which makes them effective in many applications, can also lead to environmental persistence, bioaccumulation, and potential health concerns, making their study a significant area of environmental and toxicological research. nih.gov The presence of two bromine atoms on the phenyl ring of this compound makes it a subject of interest within this context, both for its synthetic utility and its potential environmental footprint, similar to related polybrominated diphenyl ethers (PBDEs). barcelonafinechemicals.comntnu.no
Structural Features and Chemical Class (Phenoxyacetonitrile Derivatives)
From a structural standpoint, this compound is a derivative of phenoxyacetonitrile (B46853). nih.govsigmaaldrich.com The core structure consists of a phenyl ring linked to an acetonitrile (B52724) group through an ether linkage. The key features of this molecule are:
A Phenyl Ring: A stable aromatic ring that serves as the backbone of the molecule.
An Ether Linkage (-O-): This functional group connects the phenyl ring to the acetonitrile moiety.
An Acetonitrile Group (-CH₂CN): The nitrile functional group is a versatile handle in organic synthesis, capable of being hydrolyzed to carboxylic acids or reduced to amines.
Two Bromine Substituents: Located at the 2 and 4 positions of the phenyl ring, these atoms significantly influence the electronic properties and reactivity of the aromatic ring, making it a useful precursor for further chemical modifications.
This combination of functional groups places this compound in the chemical class of phenoxyacetonitrile derivatives. These derivatives are recognized for their utility as building blocks in more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅Br₂NO |
| Molecular Weight | 290.94 g/mol |
| Melting Point | 70-72 °C |
| Boiling Point (Predicted) | 348.2 ± 27.0 °C |
| Density (Predicted) | 1.868 ± 0.06 g/cm³ |
This data is compiled from chemical property databases.
Significance in Academic Chemical Research
The primary significance of this compound in academic research lies in its role as a versatile chemical intermediate. While specific documented applications are not widespread, its structural features suggest its utility in the synthesis of more complex molecules. For instance, related dimethoxyphenylacetonitrile compounds are known to be versatile intermediates in the preparation of pharmaceuticals and agrochemicals.
The reactivity of its functional groups makes it a valuable precursor:
The bromine atoms on the aromatic ring can be displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.
The nitrile group can be readily converted into other functional groups. For example, it can be hydrolyzed to form a carboxylic acid or reduced to form a primary amine, opening pathways to a wide range of other compounds, such as amides, esters, and various heterocyclic structures.
This multi-functional nature allows it to serve as a scaffold for building diverse molecular libraries for screening in drug discovery and materials science.
Overview of Key Research Domains
The research involving this compound and its derivatives primarily falls into the following domains:
Organic Synthesis and Medicinal Chemistry: The compound is a building block for the synthesis of novel organic molecules. bldpharm.com Related phenoxyacetonitrile and phenylacetonitrile (B145931) derivatives have been investigated for a range of biological activities, including potential anticancer properties. The structural motif is present in various biologically active compounds, suggesting that derivatives of this compound could be synthesized and evaluated for their therapeutic potential.
Agrochemical Research: Similar to its role in pharmaceuticals, this compound can serve as an intermediate for the synthesis of new pesticides and herbicides. The introduction of specific functional groups onto the dibromophenoxy scaffold could lead to the discovery of new agrochemically active substances.
Environmental Science: As a polyhalogenated aromatic ether, this compound shares structural similarities with certain environmental pollutants like PBDEs. barcelonafinechemicals.com This could make it a compound of interest for toxicological studies or as a reference standard in environmental analysis to understand the metabolic fate and environmental impact of related halogenated compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQSEACKIAASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2,4 Dibromophenoxy Acetonitrile
Strategies for Precursor Synthesis
The synthesis of 2-(2,4-dibromophenoxy)acetonitrile can be approached retrospectively by considering the formation of its two key fragments: the 2,4-dibromophenol (B41371) unit and the phenoxyacetonitrile (B46853) moiety.
Electrophilic Bromination of Phenolic Substrates
The introduction of bromine atoms onto a phenolic ring is a classic example of electrophilic aromatic substitution. The hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. The synthesis of the 2,4-dibrominated pattern can be achieved through the controlled bromination of a suitable phenolic precursor.
For instance, the bromination of 8-hydroxyquinoline (B1678124) has been studied, yielding a mixture of mono- and di-bromo derivatives, including the 5,7-dibromo-8-hydroxyquinoline. researchgate.net This highlights the regioselectivity challenges that can arise. In a related context, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) has been shown to produce 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net The synthesis of bromophenols has also been a key step in the preparation of more complex molecules with antioxidant properties. nih.gov Highly electrophilic brominating agents, such as the one derived from Et2SBr•SbCl5Br (BDSB), have been developed for electrophilic aromatic substitutions, sometimes obviating the need for a Lewis acid catalyst. orgsyn.org
A plausible precursor for this compound is 2-hydroxyphenylacetonitrile. The electrophilic bromination of this substrate would be expected to yield a mixture of brominated products, with the positions ortho and para to the activating hydroxyl group being the most reactive. Careful control of reaction conditions, such as the choice of brominating agent and solvent, would be crucial to selectively obtain the desired 2,4-dibromo isomer.
Table 1: Examples of Electrophilic Bromination of Phenolic and Related Substrates
| Starting Material | Brominating Agent | Product(s) | Reference |
| 8-Hydroxyquinoline | Bromine | 5,7-Dibromo-8-hydroxyquinoline and mono-bromo derivatives | researchgate.net |
| 8-Methoxyquinoline | Bromine in CHCl3 | 5-Bromo-8-methoxyquinoline | researchgate.net |
| (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone | Not specified | Brominated derivatives | nih.gov |
| Polyene substrates | Et2SBr•SbCl5Br (BDSB) | Brominated cyclized products | orgsyn.org |
Formation of the Phenoxyacetonitrile Moiety
The ether linkage in this compound is typically formed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. francis-press.comyoutube.commasterorganicchemistry.comyoutube.com
In the context of synthesizing the target molecule, this would involve the deprotonation of 2,4-dibromophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group, such as chloroacetonitrile (B46850) or bromoacetonitrile. The reaction is an SN2 process, where the phenoxide displaces the halide to form the carbon-oxygen bond of the ether. wikipedia.org
The efficiency of the Williamson ether synthesis can be influenced by several factors, including the nature of the leaving group on the acetonitrile (B52724) moiety (I > Br > Cl), the solvent, and the presence of a phase-transfer catalyst, which can be beneficial in biphasic reaction systems. francis-press.com
Direct Synthesis of this compound
While a stepwise approach involving precursor synthesis is common, direct methods for the synthesis of functionalized phenoxyacetonitriles have also been explored. For instance, a one-pot tandem O-alkylation-Knoevenagel condensation has been utilized to synthesize 3-aryl-2H-chromene-4-carbonitriles from 2-(2-hydroxyphenyl)acetonitrile. epa.gov While not a direct synthesis of the title compound, this illustrates the potential for tandem reactions in constructing related structures.
A more direct route to a related class of compounds, hydroxyphenylacetonitriles, involves the reaction of a hydroxybenzyl alcohol with hydrogen cyanide or a cyanide salt in the presence of an acid. google.com For example, 3-methoxy-4-hydroxyphenylacetonitrile can be prepared from 3-methoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethylsulfoxide with the addition of acetic acid. google.com
A plausible direct synthesis of this compound could involve the reaction of 2,4-dibromophenol with a reagent that can provide the cyanomethyl group in a single step under suitable reaction conditions.
Derivatization and Analog Synthesis
The chemical structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be broadly categorized into reactions at the nitrile group and substitutions on the brominated aromatic ring.
Chemical Modifications at the Nitrile Group (e.g., conversion to hydrazides, amides)
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. For example, nitriles can be hydrolyzed to carboxylic acids or amides. The controlled hydrolysis of a nitrile to an amide can be achieved under acidic or basic conditions. A patent describes the controlled hydrolysis of a cyano group to an acetamide (B32628) in the presence of sulfuric acid. nih.gov
Furthermore, the synthesis of ethylsulfonyl acetonitrile has been reported via the oxidation of ethylthio acetonitrile using hydrogen peroxide in acetic acid. google.com This demonstrates the potential for transformations on the carbon adjacent to the nitrile.
The reaction of nitriles with hydrazine (B178648) or its derivatives can lead to the formation of hydrazides or other nitrogen-containing heterocycles. While specific examples starting from this compound are not prevalent in the searched literature, the general reactivity of nitriles suggests that it could be converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Table 2: Potential Transformations of the Nitrile Group
| Starting Nitrile Type | Reagents | Product Functional Group | Reference |
| Diphenylacetonitrile derivative | Sulfuric acid | Acetamide | nih.gov |
| Ethylthio acetonitrile | H2O2, Acetic acid | Ethylsulfonyl acetonitrile | google.com |
| General Nitriles | Hydrazine hydrate | Hydrazide | General Reactivity |
Nucleophilic Substitution Reactions on Brominated Phenoxy Rings
The bromine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or under specific catalytic conditions. This allows for the introduction of a wide range of substituents.
For example, in the synthesis of the drug Macitentan, a bromo-substituted pyrimidine (B1678525) undergoes nucleophilic substitution with an alcohol, demonstrating the displacement of a bromine atom on an electron-deficient heterocyclic ring. acs.org In another study, the bromine atoms on tetra(bromomethyl)-1,4-dihydropyridine derivatives were displaced by various pyridine (B92270) nucleophiles. nih.gov The reactivity in SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. youtube.comnih.gov
The bromine atoms on the phenoxy ring of this compound could potentially be displaced by various nucleophiles such as amines, thiols, or alkoxides, leading to a diverse array of analogs with different substitution patterns. The success of such reactions would depend on the reaction conditions and the nucleophilicity of the incoming group.
Table 3: Examples of Nucleophilic Substitution on Brominated Aromatic Rings
| Brominated Substrate | Nucleophile | Product Type | Reference |
| 5-Bromo-2-chloropyrimidine | Ethylene glycol derivative | Ether | acs.org |
| bis(2,6-bis(bromomethyl)-1,4-dihydropyridine) | Pyridines | Pyridinium salts | nih.gov |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Hydrazinyl derivative | youtube.com |
Etherification Reactions involving Phenoxy Intermediates
The synthesis of this compound prominently features etherification reactions, with the Williamson ether synthesis being a classic and versatile method. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target compound, this would typically involve the reaction of a 2,4-dibromophenoxide intermediate with an acetonitrile derivative bearing a leaving group, such as chloroacetonitrile.
The formation of the phenoxide intermediate is a critical first step, achieved by deprotonating 2,4-dibromophenol with a suitable base. Strong bases like sodium hydride (NaH) are commonly employed for this purpose, ensuring complete conversion to the more nucleophilic phenoxide. libretexts.org The subsequent SN2 reaction sees the phenoxide attacking the electrophilic carbon of the acetonitrile derivative, displacing the leaving group to form the desired ether linkage. masterorganicchemistry.comyoutube.com
The choice of solvent is crucial for the success of the Williamson ether synthesis. Aprotic polar solvents are often preferred as they can solvate the cation of the alkoxide without significantly solvating the nucleophilic anion, thus enhancing its reactivity.
It is important to note that while the Williamson ether synthesis is robust, its efficiency can be influenced by the nature of the reactants. For instance, the reaction works best with primary alkyl halides. masterorganicchemistry.com In the synthesis of this compound, the use of chloroacetonitrile or a similar primary halide is ideal.
An alternative approach to etherification involves the use of silver oxide (Ag₂O) as a milder reagent, which can be particularly useful in the presence of sensitive functional groups. libretexts.org This method avoids the need for a strong base to form the alkoxide. libretexts.org
Debromination Studies of Related Structures
Debromination, the removal of a bromine atom from a molecule, is a significant chemical transformation with applications in both organic synthesis and environmental remediation. wikipedia.org While specific debromination studies on this compound are not extensively documented in the provided search results, valuable insights can be drawn from studies on related polybrominated diphenyl ethers (PBDEs).
These studies reveal that debromination can proceed through various mechanisms, including reductive debromination by microbes and reactions with nanoscale zerovalent iron (nZVI). nih.govnih.gov In microbial debromination, anaerobic bacteria can utilize brominated compounds as electron acceptors, leading to the stepwise removal of bromine atoms. frontiersin.org For instance, Dehalococcoides species have been shown to debrominate tetra-BDE 47 to diphenyl ether. frontiersin.org
Chemical debromination using nZVI has also been demonstrated to be effective for PBDEs. nih.gov The reaction typically follows a stepwise pathway, with higher brominated congeners being converted to lower brominated ones and eventually to the parent diphenyl ether. nih.gov The reactivity of bromine atoms can be influenced by their position on the aromatic ring, with some studies indicating a preference for the removal of meta-bromine. nih.gov
The rate of dehalogenation is dependent on the carbon-halogen bond strength, which follows the trend C-F < C-Cl < C-Br < C-I. wikipedia.org This indicates that the carbon-bromine bonds in this compound are more susceptible to cleavage than carbon-chlorine or carbon-fluorine bonds.
Advanced Synthetic Approaches
Application of Green Chemistry Principles (e.g., microwave-assisted, solvent-free, biocatalysis)
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, aiming for more environmentally benign and efficient processes. nih.gov These principles can be applied to the synthesis of this compound and related compounds.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.gov This technique can be particularly advantageous for reactions like the Williamson ether synthesis, potentially reducing the required amount of solvent and catalyst. nih.gov Microwave-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds and in the extraction of PBDEs from environmental samples. nih.govresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable ionic liquid, is a key aspect of green chemistry. nih.govorganic-chemistry.org Solvent-free conditions have been successfully applied in microwave-assisted synthesis of triazine derivatives, where an excess of a liquid amine reagent also served as the reaction medium. researchgate.net This approach minimizes waste and simplifies product purification.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. science.gov While specific biocatalytic methods for the synthesis of this compound were not found, the principle of using dehalogenating enzymes for the reverse reaction (dehalogenation) is well-established. science.gov This suggests potential for future research into enzymatic pathways for the synthesis of halogenated aromatic compounds.
Catalytic Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Catalytic methods are central to modern organic synthesis, enabling the efficient formation of key chemical bonds.
Carbon-Carbon Bond Formation: While the core structure of this compound is typically assembled via etherification, subsequent modifications could involve catalytic C-C bond forming reactions. For example, the Heck reaction, a palladium-catalyzed process, is widely used to form C-C bonds between aryl halides and alkenes. nih.gov Although not directly applied to the target molecule in the provided results, this methodology is relevant for structurally related compounds.
Carbon-Heteroatom Bond Formation: The synthesis of the ether linkage in this compound is a prime example of a carbon-heteroatom (C-O) bond formation. As discussed under etherification, this is often achieved via the Williamson ether synthesis. Catalytic variants of such reactions are an active area of research.
Elucidation of Reaction Mechanisms
Mechanistic Studies of Halogen-Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, involve the substitution of one halogen for another. organic-chemistry.orgbrainly.in These reactions typically proceed via an SN2 mechanism. organic-chemistry.org In the context of aryl halides, these direct substitutions are generally not feasible unless the aromatic ring is activated towards nucleophilic aromatic substitution. nih.gov
However, metal-mediated halogen exchange reactions provide a viable pathway. nih.gov These processes can occur through several mechanisms, with one common pathway involving an oxidative addition of the aryl halide to a low-valent metal catalyst, followed by halogen exchange on the metal center, and concluding with a reductive elimination to furnish the new aryl halide and regenerate the catalyst. nih.gov Nickel and copper complexes are often employed as catalysts for these transformations. nih.gov
Another potential mechanism involves a radical ipso substitution, which can be initiated by light and may be influenced by the presence of oxygen. nih.gov
Lithium-halogen exchange is another important transformation, particularly for the preparation of organolithium reagents. princeton.edu The mechanism of this exchange is complex and can be influenced by factors such as the solvent, temperature, and the aggregation state of the organolithium reagent. princeton.edu It is generally accepted to proceed through an "ate" complex intermediate. princeton.edu The rates of exchange follow the trend I > Br > Cl, with aryl fluorides being generally unreactive. princeton.edu
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted aromatic compounds. In the case of this compound, the presence of two bromine atoms on the phenyl ring significantly influences its reactivity. Bromine, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the bromine atoms. wikipedia.orglibretexts.orglumenlearning.commasterorganicchemistry.com
The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The subsequent departure of the leaving group, in this case, a bromide ion, restores the aromaticity of the ring. The rate of these reactions is typically influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
While specific experimental data on the nucleophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted aryl halides. For instance, activated aryl halides are known to react with various nucleophiles such as amines and alkoxides.
Reaction with Amines: The displacement of a bromide ion by an amine would lead to the formation of a new carbon-nitrogen bond, yielding an amino-substituted phenoxyacetonitrile derivative. The reaction conditions would typically involve heating the substrate with the desired amine, sometimes in the presence of a base to neutralize the hydrogen bromide formed.
Reaction with Alkoxides: Similarly, reaction with an alkoxide, such as sodium methoxide (B1231860) or ethoxide, would result in the substitution of a bromine atom with an alkoxy group, forming a methoxy- or ethoxy-substituted phenoxyacetonitrile. These reactions are generally carried out in the corresponding alcohol as a solvent.
It is important to note that in this compound, there are two potential leaving groups (the bromine atoms at positions 2 and 4). The regioselectivity of the substitution would depend on the relative activation of each position and steric factors. The ortho- and para-directing influence of the ether group and the bromine atoms would play a crucial role in determining which bromide is preferentially displaced.
Reactions Involving the Acetonitrile Moiety
The acetonitrile group (-CH₂CN) in this compound is a versatile functional handle that can undergo a variety of chemical transformations.
Hydrolysis
The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.
Partial Hydrolysis to Amide: Under controlled basic or acidic conditions, the nitrile can be partially hydrolyzed to yield 2-(2,4-Dibromophenoxy)acetamide. For example, alkaline hydrolysis of similar alkylated (pyridyl-2)acetonitriles with potassium hydroxide in ethanol (B145695) has been shown to produce the corresponding amides. nih.gov
Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic conditions, often involving prolonged heating, will lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid, 2-(2,4-Dibromophenoxy)acetic acid.
A summary of the hydrolysis products is presented in the table below:
| Reagents and Conditions | Product |
| Controlled H⁺ or OH⁻, H₂O | 2-(2,4-Dibromophenoxy)acetamide |
| Strong H⁺ or OH⁻, H₂O, Heat | 2-(2,4-Dibromophenoxy)acetic acid |
Condensation Reactions
The methylene (B1212753) group adjacent to the nitrile is activated by the electron-withdrawing nature of the cyano group, making the protons on this carbon acidic. This allows this compound to act as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones. libretexts.orglibretexts.orgopenstax.org
A notable example is the Knoevenagel condensation. fiveable.me In a typical Knoevenagel condensation, an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base (like an amine) to form a new carbon-carbon double bond. For instance, reacting this compound with an aldehyde (R-CHO) would be expected to yield a 2-(2,4-Dibromophenoxy)-3-substituted-acrylonitrile derivative.
The general scheme for the Knoevenagel condensation is as follows:
| Reactants | Catalyst | Product |
| This compound + Aldehyde (R-CHO) | Weak Base (e.g., Piperidine, Triethylamine) | 2-(2,4-Dibromophenoxy)-3-R-acrylonitrile |
| This compound + Ketone (R¹R²C=O) | Weak Base (e.g., Piperidine, Triethylamine) | 2-(2,4-Dibromophenoxy)-3,3-R¹,R²-acrylonitrile |
These condensation reactions are valuable for extending the carbon chain and introducing new functional groups into the molecule.
Cyanation
The term "cyanation" can refer to reactions that introduce a cyano group, or in some contexts, reactions where a nitrile-containing molecule itself acts as a source of the cyano group. wikipedia.org While less common for phenoxyacetonitrile derivatives, under specific catalytic conditions, the C-CN bond can be activated. snnu.edu.cn For instance, palladium- or nickel-catalyzed reactions have been developed where aryl halides are cyanated using various nitrile-containing compounds as the cyanide source. snnu.edu.cnorganic-chemistry.org In such a scenario, this compound could potentially serve as a cyanating agent for other molecules, although this would likely require specific and optimized catalytic systems.
Structural Elucidation and Advanced Characterization Techniques for 2 2,4 Dibromophenoxy Acetonitrile
Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the structure of chemical compounds by probing the interaction of molecules with electromagnetic radiation. However, specific spectral data for 2-(2,4-Dibromophenoxy)acetonitrile is not available in public repositories.
Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR, including ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe signals for the aromatic protons and the methylene (B1212753) (-CH2-) protons of the acetonitrile (B52724) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide precise information about their chemical environment and connectivity. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their electronic environments. Without experimental data, a detailed analysis remains speculative.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.0 | d, dd | 2-9 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C | 110 - 160 |
| -OCH₂- | 50 - 70 |
Mass Spectrometry (MS, HREI MS, LC-MS, GC-MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Fragmentation patterns observed in techniques like GC-MS or LC-MS would offer insights into the molecule's structure. The absence of this data precludes a definitive analysis.
Infrared and Raman Spectroscopy (Vibrational Spectra)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, identifying the functional groups present. For this compound, key vibrational bands would be expected for the nitrile group (C≡N stretch), the ether linkage (C-O-C stretch), and the aromatic ring (C-H and C=C stretches), as well as the carbon-bromine bonds. Specific frequencies are needed for a complete vibrational analysis.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C≡N (nitrile) | 2220 - 2260 |
| C-O-C (ether) | 1000 - 1300 |
| Aromatic C=C | 1400 - 1600 |
| Aromatic C-H | 3000 - 3100 |
Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The position and intensity of these bands are influenced by the substituents. Without the actual spectrum, a discussion of its electronic properties is not possible.
Crystallographic Analysis
Single-Crystal X-ray Diffraction
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Z | Data Not Available |
Analysis of Molecular Conformation and Intermolecular Interactions from Crystal Data
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, while specific crystal structure data is not publicly available, a comprehensive analysis can be inferred from closely related brominated aromatic compounds. Techniques such as single-crystal X-ray diffraction are paramount for this elucidation.
The study of crystal structures reveals critical details about molecular conformation, including bond lengths, bond angles, and torsion angles. In related structures, such as isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, X-ray diffraction has shown how different isomers (Z and E) adopt distinct geometries and packing arrangements in the crystal lattice. researchgate.net For instance, the (Z)-isomer was found to be more stable, with its crystal packing being denser than that of the (E)-isomer. researchgate.net This suggests that the substituent pattern on the phenyl rings significantly influences the molecule's preferred conformation.
Halogen Bonding: The bromine atoms can act as electrophilic regions (halogen bond donors) and interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the nitrile group or an oxygen atom. In the crystal structure of a similar compound, strong intermolecular nonvalent Br⋯N interactions, with distances of 3.100 Å and 3.216 Å, were observed to link molecules into layers. researchgate.net Other structures have revealed Br⋯O contacts that connect molecules into infinite chains. nih.gov
π–π Stacking: The aromatic phenyl ring allows for π–π stacking interactions, where the electron clouds of adjacent rings interact favorably. The geometry of this stacking (e.g., parallel or T-shaped) is influenced by the electronic nature and position of the bromine substituents.
Hydrogen Bonding: Weak C—H⋯N or C—H⋯O hydrogen bonds can further stabilize the crystal structure, connecting molecules into larger supramolecular assemblies. researchgate.net
The interplay of these interactions dictates the final crystal packing. chemrxiv.org Studies on polymorphic compounds—structurally different crystal forms of the same molecule—have shown that variations in molecular packing can lead to different physical properties, such as color and fluorescence. mdpi.com For example, one polymorph might exhibit strong hydrogen bonding and rigid packing, while another displays weaker π–π interactions. mdpi.com Therefore, understanding these forces is key to predicting and controlling the material properties of this compound.
Chromatographic Separation Methods
Chromatography is an essential analytical technique for the separation, identification, and purification of individual components from a mixture. For a compound like this compound, various chromatographic methods are applicable, chosen based on the sample matrix and the analytical goal.
Gas Chromatography (GC) and Liquid Chromatography (LC, HPLC, UHPLC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The technique is frequently used for the separation of related polybrominated diphenyl ethers (PBDEs). sigmaaldrich.com Key parameters in a GC method include the stationary phase of the column, the carrier gas flow rate, and the oven temperature program.
Columns: For brominated aromatic compounds, low-bleed, mid-polarity columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or SLB-5ms) are commonly employed. sigmaaldrich.comwaters.com These columns provide good selectivity and thermal stability, which is crucial for achieving sharp peaks and reliable results. sigmaaldrich.com
Temperature Program: A typical analysis involves a temperature ramp, starting at a lower temperature and gradually increasing to elute compounds of increasing boiling points. For instance, a program might start at 120-140°C and ramp up to over 300°C to ensure the elution of all brominated congeners. waters.comnih.gov
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers a powerful alternative, especially for less volatile or thermally sensitive compounds. basicmedicalkey.com These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Modes and Columns: Reversed-phase (RP) HPLC is the most common mode, where a nonpolar stationary phase is paired with a polar mobile phase. mdpi.com Octadecylsilyl (ODS, C18) or octylsilyl (C8) bonded silica (B1680970) are the most widely used stationary phases, accounting for a majority of pharmaceutical analyses. basicmedicalkey.com
Mobile Phase: The mobile phase typically consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile. mdpi.comreddit.com Acetonitrile is favored for its low viscosity, low UV cutoff, and high elution strength. scientificlabs.co.uk The ratio of acetonitrile to water is adjusted to control the retention time and achieve optimal separation. basicmedicalkey.com UHPLC systems use smaller particle size columns (typically <2 μm) to provide faster analysis times and higher resolution compared to traditional HPLC. nih.gov
Table 1: Typical Chromatographic Conditions for Analysis of Brominated Aromatic Compounds
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC/UHPLC) |
|---|---|---|
| Typical Column | DB-5ms, TG-PBDE, SLB-5ms (e.g., 15-30 m length, 0.25 mm I.D., 0.10-0.25 µm film) nih.govthermofisher.com | Reversed-Phase C18 or C8 (e.g., 50-150 mm length, 2.1-4.6 mm I.D., 1.7-5 µm particle size) basicmedicalkey.comnih.gov |
| Mobile/Carrier Phase | Helium or Hydrogen nih.gov | Acetonitrile/Water gradient or isocratic mixture nih.govresearchgate.net |
| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) nih.gov | Mass Spectrometer (MS), UV/Visible Spectrophotometer basicmedicalkey.com |
| Typical Application | Analysis of volatile and semi-volatile halogenated pollutants sigmaaldrich.com | Quantitative analysis, stability testing, analysis of less volatile compounds basicmedicalkey.comnih.gov |
Coupled Analytical Techniques (e.g., GC-MS, LC-MS)
Coupling a chromatographic separation technique with a mass spectrometer (MS) provides a powerful tool for both quantification and unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the sensitive and specific detection of MS. As the separated compounds elute from the GC column, they are ionized and their mass-to-charge ratio is determined. Electron Ionization (EI) is a common ionization technique used in GC-MS. waters.com For halogenated compounds, Electron Capture Negative Ionization (ECNI) can offer superior sensitivity. researchgate.net Modern instruments like triple quadrupole (MS/MS) or high-resolution Orbitrap mass spectrometers offer enhanced selectivity by reducing matrix interferences, which is critical for analyzing complex environmental samples. thermofisher.comthermofisher.com GC-MS/MS methods allow for selected reaction monitoring (SRM), providing high selectivity and sensitivity for trace-level analysis. waters.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for compounds that are not suitable for GC. The interface between the LC and the MS is critical, with common ionization sources being Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.govlongdom.org
ESI is a soft ionization technique suitable for polar molecules. longdom.org
APCI is better suited for less polar compounds and is less susceptible to matrix effects like ion suppression. nih.gov An APCI-LC/MS/MS method has been successfully developed for the simultaneous analysis of hydroxylated and methoxylated brominated compounds, which are structurally related to this compound. nih.gov This approach allows for rapid determination without the need for chemical derivatization. nih.gov
Preparative and Analytical Chromatography for Isolation and Purification
Chromatography can be broadly categorized into two types based on its primary purpose: analytical and preparative.
Analytical Chromatography , which encompasses the GC and LC methods described above, is performed to identify and quantify the components in a sample. sigmaaldrich.combasicmedicalkey.com It uses small sample volumes and narrow columns to achieve high-resolution separations and sensitive detection. The primary goal is to generate data about the sample composition.
Preparative Chromatography , on the other hand, is used to isolate and purify larger quantities of a specific compound from a mixture for further use, such as for structural elucidation or as a reference standard. sigmaaldrich.com Preparative HPLC (Prep-HPLC) is a common application. While the principles are the same as analytical HPLC, the scale is much larger, utilizing wider columns, larger stationary phase particles, and higher mobile phase flow rates. sigmaaldrich.comvwr.com Acetonitrile is a favored solvent in preparative reversed-phase chromatography due to its elution strength and volatility, which facilitates the recovery of the purified compound from the collected fractions. sigmaaldrich.com
Solid Phase Extraction (SPE) Applications
Before chromatographic analysis, samples, especially those from complex matrices like environmental or biological sources, often require a cleanup and concentration step. Solid Phase Extraction (SPE) is a powerful and widely used sample preparation technique for this purpose. sigmaaldrich.com SPE isolates analytes of interest from a liquid sample by partitioning them onto a solid sorbent. phenomenex.com The general process involves four steps:
Conditioning: The sorbent is wetted with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analytes are retained.
Washing: Interfering compounds are washed away with a solvent that does not elute the analytes.
Eluting: A strong solvent is used to desorb the analytes for collection. phenomenex.com
A popular and streamlined version of this technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It typically involves an initial extraction of the sample with acetonitrile, followed by a "salting out" step to induce phase separation. researchgate.net Cleanup is then performed using dispersive SPE (d-SPE), where a small amount of SPE sorbent is mixed directly with the acetonitrile extract to remove interferences like lipids, organic acids, and pigments. researchgate.netnih.gov
Table 2: Common SPE Sorbents for Sample Cleanup
| Sorbent Type | Mechanism | Target Analytes/Interferences Removed |
|---|---|---|
| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balance | Broad range of acidic, neutral, and basic compounds from aqueous samples. sigmaaldrich.com |
| Silica-Based C18 | Reversed-Phase | Nonpolar to moderately polar compounds from aqueous matrices. phenomenex.com |
| Primary Secondary Amine (PSA) | Normal Phase / Anion Exchange | Removes organic acids, polar pigments, and sugars. researchgate.net |
| Graphitized Carbon Black (GCB) | Reversed-Phase / Ion Exchange | Removes pigments and sterols (use with caution as it can retain planar analytes). |
| Z-Sep | Reversed-Phase / Lewis Acid/Base | Specialized for removing lipids and fats from fatty samples. sigmaaldrich.com |
Theoretical and Computational Chemistry Studies on 2 2,4 Dibromophenoxy Acetonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for studying medium to large-sized molecules like 2-(2,4-Dibromophenoxy)acetonitrile.
Geometry optimization is a fundamental computational procedure that aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, which possesses several rotatable bonds, a conformational analysis is essential to identify the various low-energy conformers and the global minimum structure.
A computational study on the analogous molecule, 2,4'-dibromoacetophenone (B128361), performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set, revealed the existence of multiple conformers. researchgate.netdergipark.org.tr The analysis involved systematically rotating the torsion angle between the phenyl ring and the acetyl group to map the potential energy surface and identify stable conformations. researchgate.netdergipark.org.tr A similar approach for this compound would involve rotating the bonds associated with the ether linkage and the acetonitrile (B52724) group to locate the most stable conformers.
Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Compound (2,4'-dibromoacetophenone) Calculated via DFT/B3LYP/6-311++G(d,p) dergipark.org.tr
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br (ring) | 1.912 Å |
| C-Br (acetyl) | 1.951 Å | |
| C=O | 1.213 Å | |
| C-C (ring) | 1.388 - 1.401 Å | |
| Bond Angle | C-C-O | 119.5° |
| C-C-Br (acetyl) | 113.2° | |
| Dihedral Angle | C-C-C-O | 180.0° |
This table presents selected optimized geometrical parameters for 2,4'-dibromoacetophenone as an illustration. The actual values for this compound would differ.
DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. indexacademicdocs.orgnih.gov Theoretical predictions of ¹H and ¹³C NMR spectra for 2,4'-dibromoacetophenone have shown good agreement with experimental data. researchgate.netdergipark.org.tr Such calculations for this compound would provide valuable insights into its spectral features.
Table 2: Illustrative Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for an Analogous Compound (2,4'-dibromoacetophenone) in CDCl₃ researchgate.net
| Atom | Calculated ¹H | Experimental ¹H | Calculated ¹³C | Experimental ¹³C |
| CH₂Br | 4.41 | 4.39 | 30.5 | 30.8 |
| C=O | - | - | 190.8 | 191.2 |
| Aromatic CH | 7.70 - 7.95 | 7.64 - 7.84 | 129.5 - 132.4 | 129.8 - 132.2 |
| C-Br (ring) | - | - | 128.5 | 128.9 |
This table shows a comparison of calculated and experimental NMR data for 2,4'-dibromoacetophenone. The values are illustrative and not directly applicable to this compound.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. dergipark.org.tr A detailed vibrational analysis was performed for 2,4'-dibromoacetophenone, where the calculated frequencies, after scaling, matched well with the experimental IR spectrum. researchgate.netdergipark.org.tr
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Analogous Compound (2,4'-dibromoacetophenone) researchgate.netdergipark.org.tr
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (IR) |
| C=O stretch | 1690 | 1685 |
| Aromatic C=C stretch | 1585, 1475 | 1583, 1478 |
| C-Br stretch (ring) | 680 | 681 |
| C-O-C stretch (ether) | Not Applicable | Expected for target molecule |
| C≡N stretch | Not Applicable | Expected for target molecule |
This table provides examples of vibrational frequencies for 2,4'-dibromoacetophenone. The ether and nitrile stretches would be key characteristic vibrations for this compound.
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For 2,4'-dibromoacetophenone, the HOMO and LUMO distributions were calculated, providing insights into its electronic properties. dergipark.org.tr A similar analysis for this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 4: Illustrative Frontier Molecular Orbital Energies for an Analogous Compound (2,4'-dibromoacetophenone) dergipark.org.tr
| Parameter | Energy (eV) |
| HOMO | -7.15 |
| LUMO | -2.30 |
| HOMO-LUMO Gap | 4.85 |
This table presents the calculated HOMO and LUMO energies for 2,4'-dibromoacetophenone as an example.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. youtube.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The MEP for 2,4'-dibromoacetophenone has been calculated, highlighting the electrophilic and nucleophilic regions. dergipark.org.tr For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the bromine atoms, and positive potential around the hydrogen atoms.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model reaction pathways and locate transition states, providing detailed insights into reaction mechanisms and kinetics. While no specific reaction pathway modeling has been reported for this compound, studies on related brominated phenoxy compounds offer a glimpse into potential reactions. For instance, the reaction of brominated diphenyl ethers with hydroxyl radicals has been investigated computationally, identifying different reaction channels such as addition and abstraction. Although specific to a different class of compounds, this type of study demonstrates how computational methods can elucidate reaction mechanisms at a molecular level.
For this compound, potential reactions could involve nucleophilic substitution at the carbon atom of the acetonitrile group or at the aromatic ring, or reactions involving the ether linkage. Computational modeling could determine the activation energies for these different pathways, thereby predicting the most likely reaction products.
Environmental Occurrence and Transformation Studies of 2 2,4 Dibromophenoxy Acetonitrile
Potential Natural Occurrence and Biosynthetic Pathways
While direct evidence for the natural occurrence of 2-(2,4-Dibromophenoxy)acetonitrile is not prominently documented, its structural components are closely related to a diverse class of naturally occurring polybrominated diphenyl ethers (PBDEs) found in marine environments. nih.govosti.govnih.gov Insights into its potential biosynthesis can be gleaned from studies on these related compounds, particularly those isolated from marine sponges.
Marine sponges, especially those of the order Dictyoceratida (e.g., genus Dysidea), are prolific producers of a wide array of polybrominated diphenyl ethers (PBDEs). nih.govnih.govpublish.csiro.au These compounds are significant due to their structural similarity to anthropogenic brominated flame retardants and their bioaccumulation in the marine food web. nih.govresearchgate.net Research has revealed that these complex molecules are not produced by the sponges themselves, but by cyanobacterial endosymbionts living in a symbiotic relationship with the sponge. nih.govosti.gov This discovery of PBDE biosynthetic gene clusters within these symbiotic cyanobacteria provides a foundational understanding of how such compounds, including the precursors to this compound, are formed in nature. nih.govresearchgate.net The structural diversity of these natural PBDEs suggests a flexible biosynthetic machinery capable of producing various brominated phenolic compounds. nih.gov
Table 1: Examples of Naturally Occurring Sponge-Derived Polybrominated Diphenyl Ethers
<
| Compound Name | Source Organism (Sponge) | Reference |
|---|---|---|
| 3,5-Dibromo-2-(2',4'-dibromophenoxy)-phenol | Dysidea sp. | nih.gov |
| 3,4,5-Tribromo-2-(2',4'-dibromophenoxy)-phenol | Dysidea sp. | nih.gov |
| Polybrominated Diphenyl Ethers (general) | Lendenfeldia chondrodes | publish.csiro.au |
| Polybrominated Diphenyl Ethers (general) | Phyllospongia dendyi | publish.csiro.au |
The biosynthesis of the core structure of these marine natural products involves sophisticated enzymatic processes. nih.gov The formation of the 2,4-dibromophenol (B41371) moiety, a key component of this compound, is a critical step. Studies on bacterial biosynthesis of PBDEs have identified a pathway that begins with chorismic acid. nih.gov This precursor is converted to p-hydroxybenzoic acid, which then undergoes enzymatic bromination. nih.gov
Enzymatic Bromination: This key step is catalyzed by specific halogenating enzymes. nih.govacs.org In marine bacteria, flavin-dependent brominases (e.g., Bmp5) have been identified that catalyze the decarboxylative bromination of a phenolic precursor to yield 2,4-dibromophenol. nih.gov Vanadium-dependent bromoperoxidases found in marine cyanobacteria are also known to be highly efficient and specific for bromination reactions, producing compounds like bromoform. nih.gov These enzymes utilize bromide ions from seawater to perform electrophilic bromination on electron-rich aromatic substrates. acs.org
Heterocoupling: Once brominated phenolic monomers are formed, they must be linked to form the diphenyl ether structure. This is thought to be achieved through an oxidative coupling reaction, potentially catalyzed by cytochrome P450 enzymes. These enzymes can catalyze the formation of the ether bond between two phenolic units. researchgate.net The diversity in PBDE structures isolated from sponges suggests that the enzymes involved may have broad substrate specificity, allowing for the coupling of different brominated phenols. nih.gov
While the biosynthesis of the acetonitrile (B52724) side chain attached to the phenoxy group is less clear from PBDE literature, its formation could potentially involve enzymatic modification of a hydroxyl group on a precursor molecule.
Table 2: Key Enzyme Classes in Proposed Biosynthesis
<
| Enzyme Class | Proposed Function | Reference |
|---|---|---|
| Flavin-dependent Halogenases/Brominases | Catalyze the electrophilic bromination of aromatic precursors (e.g., forming 2,4-dibromophenol). | nih.govacs.org |
| Vanadium-dependent Bromoperoxidases | Highly efficient enzymatic bromination of organic substrates. | nih.gov |
| Cytochrome P450 Monooxygenases | Catalyze the oxidative coupling (heterocoupling) of phenolic units to form the diphenyl ether bond. | researchgate.net |
Degradation Pathways
The environmental fate of this compound is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.
Photodegradation is a significant transformation pathway for brominated aromatic compounds in the environment. researchgate.nete3s-conferences.org Studies on structurally similar PBDEs show that exposure to sunlight, particularly UV radiation, can lead to the cleavage of the carbon-bromine (C-Br) bonds. researchgate.nete3s-conferences.org The primary photolytic reaction is reductive debromination, where a bromine atom is replaced by a hydrogen atom. e3s-conferences.orge3s-conferences.org This process typically occurs in a stepwise manner, leading to the formation of less-brominated congeners. e3s-conferences.org
For this compound, photolysis would be expected to yield mono-brominated intermediates, such as 2-(2-bromophenoxy)acetonitrile (B1272177) and 2-(4-bromophenoxy)acetonitrile, and ultimately the non-brominated 2-phenoxyacetonitrile. The ether linkage itself can also be susceptible to cleavage under photolytic conditions, which would result in the formation of 2,4-dibromophenol. The rate and products of photolysis can be influenced by the medium (e.g., water, soil surface) and the presence of other substances like humic acids, which can have a sensitizing or inhibitory effect. e3s-conferences.org
Table 3: Potential Photolytic Degradation Products of this compound
<
| Potential Product | Formation Pathway | Inference Source |
|---|---|---|
| 2-(4-Bromophenoxy)acetonitrile | Reductive debromination at the C2 position. | e3s-conferences.orge3s-conferences.org |
| 2-(2-Bromophenoxy)acetonitrile | Reductive debromination at the C4 position. | e3s-conferences.orge3s-conferences.org |
| 2-Phenoxyacetonitrile | Complete reductive debromination. | e3s-conferences.org |
| 2,4-Dibromophenol | Cleavage of the ether linkage. | nih.gov |
This compound possesses two main functional groups susceptible to hydrolysis: the nitrile group and the ether linkage.
The nitrile group (-C≡N) can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid (2-(2,4-Dibromophenoxy)acetic acid) via an intermediate amide (2-(2,4-Dibromophenoxy)acetamide). The rate of this reaction is highly dependent on pH and temperature.
The diphenyl ether bond is generally stable and resistant to hydrolysis. However, cleavage can occur under more forceful conditions, though it is considered a minor degradation pathway in typical environmental scenarios compared to biodegradation or photolysis.
Microbial degradation is a crucial process for the removal of aromatic pollutants from the environment. mdpi.comnih.gov While specific studies on this compound are limited, the biodegradation pathways of structurally analogous compounds, such as PBDEs and the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), are well-characterized and provide a strong model for its likely fate. nih.govwikipedia.orgnih.gov
Aerobic biodegradation of such compounds often begins with the cleavage of the ether bond. nih.govoaepublish.com This is a critical step catalyzed by dioxygenase enzymes. mdpi.comnih.gov For this compound, this would lead to the formation of 2,4-dibromophenol and a corresponding side-chain fragment. 2,4-dibromophenol is a known environmental pollutant, but it is also known to be biodegradable. nih.gov
Once formed, the 2,4-dibromophenol intermediate can be further degraded by various soil and aquatic microorganisms. nih.gov The pathway typically involves hydroxylation of the aromatic ring, followed by ring cleavage by catechol dioxygenases. nih.gov This breaks down the aromatic structure into smaller, aliphatic acids that can be funneled into central metabolic pathways like the tricarboxylic acid cycle. nih.gov A wide range of bacteria, including species of Sphingomonas, Pseudomonas, Cupriavidus, Rhodococcus, and Burkholderia, have been identified that can degrade halogenated aromatic compounds. mdpi.comnih.govucanr.edu Fungi, such as Tritirachium sp. and Aspergillus sp., have also demonstrated the ability to transform and degrade dichlorophenols. nih.gov
Under anaerobic conditions, the primary degradation pathway is often reductive dehalogenation, where bromine atoms are sequentially removed before the cleavage of the aromatic ring. researchgate.netnih.gov
Table 4: Microorganisms Capable of Degrading Structurally Related Aromatic Compounds
<
| Microorganism | Related Compound Degraded | Key Degradation Step | Reference |
|---|---|---|---|
| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Ether bond cleavage by dioxygenase (tfdA). | mdpi.comnih.gov |
| Rhodococcus jostii RHA1 | Polybrominated Diphenyl Ethers (PBDEs) | Transformation of mono- to penta-BDEs. | nih.govucanr.edu |
| Burkholderia xenovorans LB400 | Polybrominated Diphenyl Ethers (PBDEs) | Transformation of mono- to hexa-BDEs. | nih.govucanr.edu |
| Dehalococcoides sp. | Polybrominated Diphenyl Ethers (PBDEs) | Anaerobic reductive debromination. | oaepublish.comnih.gov |
| Tritirachium sp. | 2,4-Dichlorophenol | Ring cleavage by catechol dioxygenase. | nih.gov |
Environmental Fate and Persistence Considerations
The environmental fate and persistence of a chemical are crucial determinants of its potential for long-term environmental impact. For this compound, specific studies on its degradation half-life in soil, water, and sediment are not available in the public domain. Without such data, it is impossible to classify its persistence according to established regulatory criteria.
Adsorption and Leaching Dynamics in Environmental Matrices
The mobility of a contaminant in the environment is largely governed by its adsorption and leaching characteristics in soil and other matrices. There are no available studies that have investigated the adsorption coefficient (Koc) of this compound, which is a key parameter for predicting its movement through the soil profile and its potential to contaminate groundwater. Research on its leaching behavior under various environmental conditions is also absent.
Identification and Characterization of Transformation Products
Understanding the transformation products of a chemical is vital, as these daughter compounds can sometimes be more toxic or persistent than the parent molecule. To date, no studies have been published that identify and characterize the biotic or abiotic transformation products of this compound. This includes a lack of information on its potential biodegradation pathways and the microorganisms that might be involved in its breakdown.
Q & A
Q. What are the recommended synthesis and purification methods for 2-(2,4-Dibromophenoxy)acetonitrile?
The synthesis of bromophenoxy acetonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Bromination : Reacting 2,4-dibromophenol with chloroacetonitrile under alkaline conditions (pH 8–10) to facilitate the substitution of the hydroxyl group with the nitrile-containing moiety .
- Purification : Use steam distillation to remove unreacted starting materials, followed by solvent extraction (e.g., benzene or dichloromethane) and recrystallization in ethanol for high-purity yields .
Q. Key Reaction Conditions :
| Parameter | Value/Range | Reference |
|---|---|---|
| Reaction pH | 8–10 (alkaline) | |
| Solvent | Aqueous/organic phase | |
| Purification Technique | Steam distillation |
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar brominated compounds (e.g., ):
- Hazards : Harmful via inhalation, skin contact, or ingestion. May release toxic fumes (HBr, CN⁻) under decomposition .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions and solvent handling .
- Disposal : Neutralize with dilute sodium bicarbonate before incineration or disposal as hazardous waste .
Q. How can this compound be characterized experimentally?
- Spectroscopy :
- NMR : Analyze and NMR to confirm the aromatic bromine substitution pattern and nitrile group presence (δ ~110–120 ppm for C≡N) .
- IR : Identify the nitrile stretch (~2240 cm) and C-O-C ether linkage (~1250 cm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 321.88 (CHBrNO) .
Advanced Research Questions
Q. What reaction mechanisms are plausible for the nitrile group in this compound?
The nitrile group can participate in:
- Cyanoalkylation : Act as an electrophile in nucleophilic additions (e.g., with Grignard reagents to form ketones) .
- Cyclization Reactions : Under acidic conditions, the nitrile may undergo hydrolysis to carboxylic acids or form heterocycles (e.g., triazoles with NaN) .
- Catalytic Reduction : Hydrogenation with Raney Ni converts the nitrile to an amine, useful for derivatization .
Q. Methodological Insight :
- Use kinetic studies (e.g., monitoring by NMR) to identify intermediates in hydrolysis pathways .
Q. How do substituents (Br vs. Cl) influence the reactivity of phenoxy acetonitrile derivatives?
Comparative analysis of 2,4-dibromo (target) vs. 2,4-dichloro ( ) analogs:
- Electronic Effects : Bromine’s higher electronegativity increases the electron-withdrawing effect, stabilizing intermediates in SNAr reactions.
- Steric Effects : Br’s larger atomic radius may slow reactions in sterically hindered environments.
Q. Experimental Design :
Q. How can computational modeling predict the behavior of this compound?
Q. How should researchers address contradictions in reported physicochemical data for this compound?
- Purity Assessment : Re-measure melting point (reported range: 85–90°C) using DSC and compare with literature .
- Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables like oxidation .
- Cross-Validation : Use multiple techniques (e.g., XRD for crystallinity, TGA for thermal stability) to resolve discrepancies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
